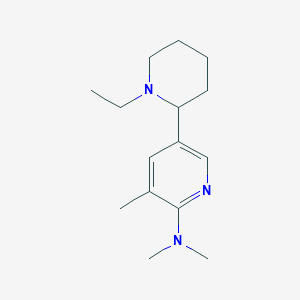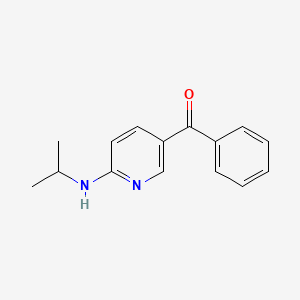
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of aromatic ketones It features a pyridine ring substituted with an isopropylamino group at the 6-position and a phenyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone typically involves the condensation of an appropriate pyridine derivative with an isopropylamine and a phenylmethanone precursor. One common method involves the use of β-enaminones, which are prepared by the condensation of aryl/heteroaryl methyl ketones with dimethylformamide dimethylacetal (DMA-DMF) under reflux conditions . The β-enaminones are then reacted with ammonium acetate in the presence of a Lewis acid catalyst, such as CeCl3·7H2O–NaI, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-3-yl-methanones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper catalysis with water as the oxygen source under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Pyridin-3-yl-methanones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl(pyridin-3-yl)methanone: Lacks the isopropylamino group, making it less sterically hindered.
(6-Phenoxy-pyridin-3-yl)-phenyl-methanone: Contains a phenoxy group instead of an isopropylamino group.
Uniqueness
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the isopropylamino group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity for certain enzymes or receptors, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
phenyl-[6-(propan-2-ylamino)pyridin-3-yl]methanone |
InChI |
InChI=1S/C15H16N2O/c1-11(2)17-14-9-8-13(10-16-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,17) |
Clé InChI |
TVTHUHDKKKOYHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
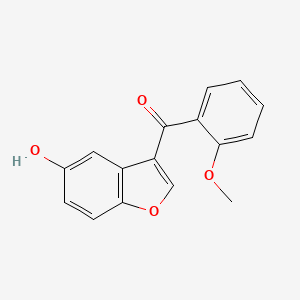
![5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11801904.png)



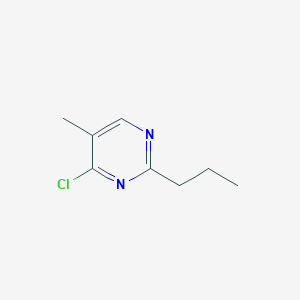
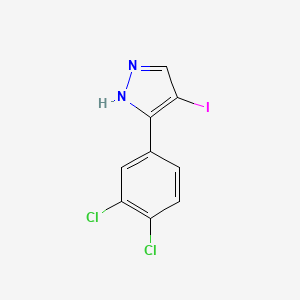
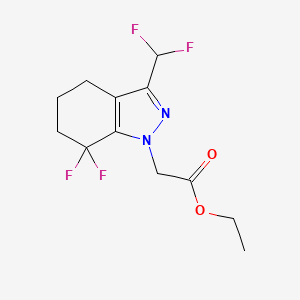


![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
